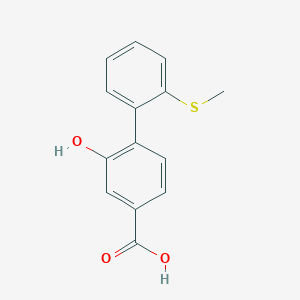
4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylthiophenyl)-2-nitrobenzoic acid (4-MTA) is a synthetic organic compound of the nitrobenzoic acid family. It is a white crystalline solid that is odorless, insoluble in water, and soluble in organic solvents. 4-MTA is used in scientific research and has a wide range of applications, including the synthesis of various organic compounds, the production of pharmaceuticals, and the study of biochemical and physiological effects.
Scientific Research Applications
4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is used in scientific research as a reagent for the synthesis of various organic compounds and pharmaceuticals. It is also used in the study of biochemical and physiological effects. 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% has been studied for its potential use as an anti-inflammatory agent, and it has been demonstrated to inhibit the production of pro-inflammatory cytokines in vitro.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It is thought that 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% inhibits the activity of COX enzymes, thus preventing the production of these pro-inflammatory mediators.
Biochemical and Physiological Effects
4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% has been studied for its potential use as an anti-inflammatory agent. In vitro studies have demonstrated that 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). Furthermore, 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% has been shown to inhibit the activity of COX enzymes, which are involved in the synthesis of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is a useful reagent for laboratory experiments due to its low cost, ease of synthesis, and high solubility in organic solvents. However, it is important to note that 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is not water-soluble and therefore must be used in organic solvents for most experiments. Additionally, 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is not a biologically active compound and therefore cannot be used in vivo experiments.
Future Directions
The potential applications of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% are vast and still largely unexplored. Future research could focus on the development of novel pharmaceuticals and organic compounds utilizing 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% as a reagent. Additionally, further research into the mechanism of action of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% and its effects on biochemical and physiological processes could lead to the development of new anti-inflammatory drugs. Finally, the use of 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% in in vivo studies could provide valuable insight into its potential therapeutic effects.
Synthesis Methods
4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95% is synthesized by the nitration of 4-methylthiophenol, followed by an acid-catalyzed cyclization reaction. The nitration step involves the reaction of 4-methylthiophenol with nitric acid in the presence of sulfuric acid, which yields 4-(2-nitro-4-methylthiophenyl)-2-nitrobenzoic acid. The acid-catalyzed cyclization reaction then converts this intermediate into the desired 4-(2-Methylthiophenyl)-2-nitrobenzoic acid, 95%.
properties
IUPAC Name |
4-(2-methylsulfanylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-5-3-2-4-10(13)9-6-7-11(14(16)17)12(8-9)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSSEMJZVJJSJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














